molecular formula C19H24F6N2O5 B1672766 醋酸氟卡尼 CAS No. 54143-56-5

醋酸氟卡尼

货号 B1672766
CAS 编号: 54143-56-5
分子量: 474.4 g/mol
InChI 键: RKXNZRPQSOPPRN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Flecainide Acetate is a class IC antiarrhythmic agent . It is used to prevent or treat irregular heartbeats (arrhythmias) such as paroxysmal supraventricular tachycardia (PSVT) and paroxysmal atrial fibrillation/flutter (PAF) . It is also used to prevent life-threatening sustained ventricular tachycardia (sustained VT) .


Synthesis Analysis

Flecainide Acetate can be synthesized by condensing 2-Aminomethylpyridine with 2,2,2-trifluoroethyl-2,5-bis (2,2,2-trifluoroethoxy)benzoate in refluxing glyme . Another method involves the reaction of 2,5-dihydroxy benzoic acid with 2,2,2-trifluoroethanol perfluorobutanesulphonate in the presence of organic bases .


Molecular Structure Analysis

The molecular formula of Flecainide Acetate is C19H24F6N2O5 . Its average mass is 474.395 Da and its monoisotopic mass is 474.158936 Da .


Chemical Reactions Analysis

Flecainide Acetate is mainly metabolized to meta-O-dealkylated flecainide or the meta-O-dealkylated lactam of flecainide . Both of these metabolites are generally detected as glucuronide or sulfate conjugates . Flecainide’s metabolism involves the action of CYP2D6 and CYP1A2 .


Physical And Chemical Properties Analysis

Flecainide Acetate has a molar mass of 474.400 g/mol . It has a molecular formula of C19H24F6N2O5 .

科学研究应用

  • Management of Atrial Fibrillation

    • Summary of Application : Flecainide acetate is used extensively worldwide for the management of atrial fibrillation (AF), a common arrhythmia . It has been shown to reduce AF symptoms and provide long-term restoration of sinus rhythm .
    • Methods of Application : Flecainide is administered orally, usually twice a day, with or without food . The dosage depends on the patient’s condition and response to the treatment .
    • Results or Outcomes : Flecainide has a favorable safety profile in AF patients without significant left ventricular disease or coronary heart disease . It is recommended as one of the first-line treatment options for restoring and maintaining sinus rhythm in patients with AF .
  • Treatment of Supraventricular Arrhythmias

    • Summary of Application : Flecainide is used to treat supraventricular arrhythmias (SVT), especially atrial fibrillation (AF) .
    • Methods of Application : Flecainide is administered orally, usually twice a day . The dosage is adjusted based on the patient’s condition and response to the treatment .
    • Results or Outcomes : Flecainide has demonstrated good effectiveness and safety profile in treating SVT .
  • Controlling Recurrent Arrhythmias in Patients with Arrhythmogenic Right Ventricular Cardiomyopathy

    • Summary of Application : Flecainide, in combination with sotalol or metoprolol, has been shown to be safe and effective in controlling recurrent arrhythmias in patients with arrhythmogenic right ventricular cardiomyopathy .
    • Methods of Application : Flecainide is administered orally, usually twice a day, in combination with sotalol or metoprolol .
    • Results or Outcomes : The combination of flecainide with sotalol or metoprolol has demonstrated good effectiveness and safety profile in controlling recurrent arrhythmias in these patients .
  • Treatment of Ventricular Arrhythmias

    • Summary of Application : Flecainide is used to treat life-threatening ventricular arrhythmias .
    • Methods of Application : Flecainide is administered orally, usually twice a day . The dosage is adjusted based on the patient’s condition and response to the treatment .
    • Results or Outcomes : Flecainide has shown a good efficacy and safety for both cardioversion and sinus rhythm maintenance in the setting of ventricular arrhythmias .
  • Treatment of Paroxysmal Supraventricular Tachycardia (PSVT)

    • Summary of Application : Flecainide is used to treat PSVT, a potentially life-threatening irregular heartbeat . It can slow or block electrical signals in the heart and stabilize the heartbeat .
    • Methods of Application : Flecainide is administered orally, usually twice a day . The dosage is adjusted based on the patient’s condition and response to the treatment .
    • Results or Outcomes : Flecainide has demonstrated good effectiveness and safety profile in treating PSVT .
  • Prevention of Life-Threatening Sustained Ventricular Tachycardia

    • Summary of Application : Flecainide is used to prevent life-threatening sustained ventricular tachycardia (sustained VT) .
    • Methods of Application : Flecainide is administered orally, usually twice a day . The dosage is adjusted based on the patient’s condition and response to the treatment .
    • Results or Outcomes : Flecainide has shown a good efficacy and safety for both cardioversion and sinus rhythm maintenance in the setting of sustained VT .
  • Treatment of Paroxysmal Atrial Fibrillation/Flutter (PAF)

    • Summary of Application : Flecainide is used to treat paroxysmal atrial fibrillation/flutter (PAF), a type of arrhythmia that starts suddenly and usually resolves within 48 hours .
    • Methods of Application : Flecainide is administered orally, usually twice a day . The dosage is adjusted based on the patient’s condition and response to the treatment .
    • Results or Outcomes : Flecainide has demonstrated good effectiveness and safety profile in treating PAF .
  • Prevention of Stroke and Sudden Cardiac Death

    • Summary of Application : Flecainide is used in certain situations to prevent serious heart rhythm disorders, which can lead to stroke and sudden cardiac death .
    • Methods of Application : Flecainide is administered orally, usually twice a day . The dosage is adjusted based on the patient’s condition and response to the treatment .
    • Results or Outcomes : Flecainide has shown a good efficacy in preventing serious heart rhythm disorders .

安全和危害

Flecainide Acetate may cause side effects such as dizziness, problems seeing, shortness of breath, chest pain, and tiredness . Serious side effects may include cardiac arrest, arrhythmias, and heart failure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

Flecainide Acetate is taken by mouth with a glass of water . It can be taken with or without food . The doses should be taken at regular intervals and not more often than directed . It is important not to stop taking this medicine suddenly as this may cause serious, heart-related side effects .

属性

IUPAC Name

acetic acid;N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXNZRPQSOPPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54143-55-4 (Parent)
Record name Flecainide acetate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8020626
Record name Flecainide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>71.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Flecainide acetate

CAS RN

54143-56-5
Record name Flecainide acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54143-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flecainide acetate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flecainide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLECAINIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U465Q1WQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 0.33 mole (134.7 g.) of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide, 1.347 liters of glacial acetic acid and 13.5 g. of 5 percent platinum on carbon is reduced in a Parr apparatus at about 30 pounds of hydrogen at room temperature. The reaction is complete in 6-7 hours. The reaction mixture is filtered and the catalyst is washed with isopropyl alcohol. The solution and washings are evaporated to provide a residue. Hexane is added to the residue and the resulting white solid is collected and recrystallized from a mixture of acetone and hexane. A 71 percent yield of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide acetate, m.p. 150° to 152° C., is obtained. By concentrating the residual liquid, an additional 18 percent of product is obtained as a second crop with a melting point of 148°-150° C.
Quantity
134.7 g
Type
reactant
Reaction Step One
Quantity
1.347 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of Flecainide free base (1.5 g) in isopropanol (7.5 ml) was added glacial acetic acid (0.3 g) and the solution was stirred under reflux for 2 hours. The solution was cooled to room temperature and hexane (15 ml) was added and solids began to precipitate. The resulting suspension was stirred at 20–25° C. for 2 hours and the solids were filtered and then rinsed with hexane (2×10 ml). The damp cake was dried in vacuum for 4 hours to give Flecainide acetate as a white solid (1.54 g, Yield 89%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Flecainide acetate
Reactant of Route 2
Reactant of Route 2
Flecainide acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Flecainide acetate
Reactant of Route 4
Reactant of Route 4
Flecainide acetate
Reactant of Route 5
Flecainide acetate
Reactant of Route 6
Reactant of Route 6
Flecainide acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。